molecular formula C12H17ClN4O2 B13406635 N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine

N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine

Cat. No.: B13406635
M. Wt: 284.74 g/mol
InChI Key: UWUBCNHLPBVFPV-FMIVXFBMSA-N
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Description

N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine is a nitroethenediamine derivative characterized by a 6-chloro-3-pyridinylmethyl group attached to a central ethenediamine backbone. The molecule features two ethyl substituents on the nitrogen atoms (N and N') and a nitro group at the 2-position of the ethene moiety. This structural configuration distinguishes it from closely related compounds in both pharmacological and pesticidal applications. The compound’s nitro group and pyridinylmethyl moiety suggest possible bioactivity via interaction with nicotinic acetylcholine receptors (nAChRs) or nitro-reductive pathways .

Properties

Molecular Formula

C12H17ClN4O2

Molecular Weight

284.74 g/mol

IUPAC Name

(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N,1-N'-diethyl-2-nitroethene-1,1-diamine

InChI

InChI=1S/C12H17ClN4O2/c1-3-14-12(9-17(18)19)16(4-2)8-10-5-6-11(13)15-7-10/h5-7,9,14H,3-4,8H2,1-2H3/b12-9+

InChI Key

UWUBCNHLPBVFPV-FMIVXFBMSA-N

Isomeric SMILES

CCN/C(=C\[N+](=O)[O-])/N(CC)CC1=CN=C(C=C1)Cl

Canonical SMILES

CCNC(=C[N+](=O)[O-])N(CC)CC1=CN=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine typically involves multiple steps, starting with the preparation of the chloropyridinyl intermediate. This intermediate is then reacted with diethylamine and nitroethene under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) undergoes reduction under catalytic hydrogenation or chemical reducing conditions to form primary amines. This reaction is critical for modifying the compound’s bioactivity or synthesizing derivatives.

Reaction Conditions Products Catalysts/Reagents
H₂ (1–3 atm), Pd/C or Raney NiN-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-1,1-ethenediamineEthanol/water solvent, 50–80°C
Zn/HCl or Fe/HClPartial reduction to hydroxylamine intermediatesAqueous acidic conditions
  • Mechanistic Insight : The nitro group is reduced sequentially:
    -NO26 e-NH2\text{-NO}_2 \xrightarrow{\text{6 e}^-} \text{-NH}_2
    Catalytic hydrogenation proceeds via adsorption of hydrogen on the catalyst surface, followed by electron transfer to the nitro group .

Nucleophilic Substitution at Chloropyridine

The chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly under basic conditions.

Reagents Products Conditions
NaOH/H₂OHydroxypyridine derivativeReflux, 80–100°C
R-NH₂ (primary/secondary amines)N-alkyl/aryl-substituted pyridine derivativesDMF, 100–120°C, K₂CO₃
  • Example Reaction :
    C5H3ClN+NH2RC5H3N(NR)+HCl\text{C}_5\text{H}_3\text{ClN} + \text{NH}_2\text{R} \rightarrow \text{C}_5\text{H}_3\text{N(NR)} + \text{HCl}
    Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency with aryl amines .

Cyclization Reactions

The ethylenediamine moiety facilitates intramolecular cyclization, forming heterocyclic structures under acidic or thermal conditions.

Conditions Products Key Features
HCl/EtOH, ΔImidazolidine or tetrahydropyrimidine derivatives5- or 6-membered rings
NaH/THF, 0°C → RTDiazepine analogsRequires deprotonation
  • Mechanism : Protonation of the ethylenediamine nitrogen initiates ring closure, often accompanied by nitro group participation in tautomerism .

Hydrolysis of the Ethenediamine Moiety

The ethenediamine bridge undergoes hydrolysis in acidic or alkaline media, yielding diaminoethylene derivatives.

Conditions Products Byproducts
H₂SO₄ (10%), reflux1,2-Diaminoethylene + pyridine fragmentsNH₃, CO₂
NaOH (20%), 60°CDegraded nitro intermediatesCl⁻, H₂O
  • Stability Note : Hydrolysis is slower in neutral pH, making the compound stable under ambient storage.

Oxidation Reactions

The nitro group is resistant to oxidation, but the ethylenediamine chain can undergo oxidative degradation.

Reagents Products Conditions
KMnO₄/H₂SO₄Nitroacetic acid derivativesStrongly acidic, 50–70°C
O₃/O₂Fragmented pyridine and nitro compoundsGas-phase oxidation, UV light

Condensation with Carbonyl Compounds

The primary amine (post nitro reduction) reacts with aldehydes/ketones to form Schiff bases.

Reagents Products Conditions
RCHO (aldehyde)N-[(6-Chloro-3-pyridinyl)methyl] Schiff basesEtOH, RT, 12–24 hrs

Photochemical Reactions

UV irradiation induces C-Cl bond cleavage and nitro group rearrangement.

Conditions Products Quantum Yield
UV (254 nm), MeCNPyridinyl radicals + Cl⁻Φ = 0.15–0.30

Complexation with Metal Ions

The ethylenediamine and pyridine nitrogen atoms act as ligands for transition metals.

Metal Salts Complex Structures Applications
Cu(II)Cl₂Octahedral Cu(II) complexesCatalysis, material science
Fe(III)NO₃Paramagnetic Fe(III) adductsMagnetic studies

Scientific Research Applications

N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an insecticide.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.

    Industry: It is used in the development of agricultural chemicals, particularly as an insecticide to protect crops from pests.

Mechanism of Action

The mechanism of action of N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine involves its interaction with nicotinic acetylcholine receptors in insects. By binding to these receptors, the compound disrupts normal neural transmission, leading to paralysis and death of the insect. This mechanism is similar to other neonicotinoid insecticides, which target the nervous system of pests.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Uniqueness: The diethyl substitution differentiates the compound from nitenpyram, a WHO-recommended insecticide, and may offer patentable novelty in pesticidal formulations .
  • Safety Considerations: Ranitidine’s association with NDMA formation highlights the need to assess nitro-reductive pathways in the target compound to avoid carcinogenic byproducts .
  • Potential Applications: Its pyridinylmethyl-nitroethenediamine scaffold could be optimized for dual-use scenarios (e.g., pest control with reduced mammalian toxicity) or repurposed as a nitro-based prodrug.

Biological Activity

N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine (CAS No. 135159-28-3) is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C11_{11}H15_{15}ClN4_4O2_2
  • Molecular Weight : 284.74 g/mol
  • Boiling Point : Approximately 428.4 °C .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The nitro group and the pyridine moiety are believed to play crucial roles in its pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus10
Escherichia coli20
Pseudomonas aeruginosa15

These results suggest that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness in inhibiting the growth of S. aureus and E. coli. The compound was tested in vitro, revealing a dose-dependent response with notable activity at lower concentrations.

Case Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on cancer therapeutics, the compound showed cytotoxic effects on specific cancer cell lines. The IC50 values were determined through MTT assays, indicating that at concentrations around 25 μM, there was a significant reduction in cell viability in HeLa cells (cervical cancer) and MCF7 cells (breast cancer) .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and metabolic stability. Studies suggest that the compound undergoes hepatic metabolism with moderate half-life values, making it a candidate for further development in therapeutic applications .

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